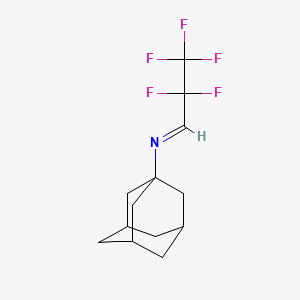
N-(2,2,3,3,3-Pentafluoropropylidene)-1-adamantanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,3,3,3-Pentafluoropropylidene)-1-adamantanamine is a fluorinated organic compound that features a unique structure combining the adamantane framework with a pentafluoropropylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,3,3,3-Pentafluoropropylidene)-1-adamantanamine typically involves the reaction of hexafluoropropene with adamantanamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process includes steps such as purification and isolation of the final product to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,3,3,3-Pentafluoropropylidene)-1-adamantanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atoms in the pentafluoropropylidene group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(2,2,3,3,3-Pentafluoropropylidene)-1-adamantanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-(2,2,3,3,3-Pentafluoropropylidene)-1-adamantanamine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to engage in unique interactions with enzymes, receptors, and other biomolecules, potentially leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,3,3,3-Pentafluoropropylidene)-1-adamantanol
- N-(2,2,3,3,3-Pentafluoropropylidene)-1-adamantaneamine
Uniqueness
N-(2,2,3,3,3-Pentafluoropropylidene)-1-adamantanamine stands out due to its unique combination of the adamantane framework and the highly fluorinated pentafluoropropylidene group. This structure imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable for various applications.
Properties
CAS No. |
31224-44-9 |
|---|---|
Molecular Formula |
C13H16F5N |
Molecular Weight |
281.26 g/mol |
IUPAC Name |
N-(1-adamantyl)-2,2,3,3,3-pentafluoropropan-1-imine |
InChI |
InChI=1S/C13H16F5N/c14-12(15,13(16,17)18)7-19-11-4-8-1-9(5-11)3-10(2-8)6-11/h7-10H,1-6H2 |
InChI Key |
RYDMYGVDLQMMCE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N=CC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















